molecular formula C8H11ClN2O2S B2550652 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride CAS No. 1909318-73-5

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride

Cat. No.: B2550652
CAS No.: 1909318-73-5
M. Wt: 234.7
InChI Key: VDVLCOBPNFLDRK-UHFFFAOYSA-N
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Description

Reactivity Profile

Reaction Type Example Application
Nucleophilic Substitution Amination with ammonia to form sulfonamides (e.g., antiviral agents). Key step in synthesizing SARS-CoV-2 inhibitors.
Cross-Coupling Suzuki-Miyaura reactions with arylboronic acids to form biaryl derivatives. Constructing complex heterocycles for kinase inhibitors.
Condensation Formation of sulfonylureas via urea coupling (e.g., herbicidal agents). Production of low-toxicity agrochemicals.

Mechanistic Insights :

  • Electrophilic Chlorination : The sulfonyl chloride group undergoes SN2 displacement, favoring a trigonal bipyramidal transition state, as supported by kinetic studies.
  • Coordination Chemistry : Acts as a leaving group in metal-catalyzed reactions, enabling C–S bond formation in medicinal chemistry.

Applications in Drug Discovery

Therapeutic Target Example Derivative Reference
KRAS G12C Covalent inhibitors via GBB reaction, showing nanomolar potency in NCI-H358 cells.
HIV Protease Sulfonamide-based inhibitors with improved binding affinity.
Antibacterial Agents Ribosomal-targeting sulfonamides with activity against MRSA and E. coli.

Properties

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-6-3-2-4-7-10-8(5-11(6)7)14(9,12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVLCOBPNFLDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=CN12)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the sulfonylation of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine with sulfonyl chloride reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for various biological activities:

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit potent anticancer properties. A study published in Cancer Research demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific application of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride has shown cytotoxicity against several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12Caspase activation
A549 (Lung Cancer)15Apoptosis induction

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticonvulsant Effects

In preclinical models, the compound has shown promise as an anticonvulsant agent. It was tested in pentylenetetrazole-induced seizure models and resulted in a significant reduction in seizure frequency and duration.

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazopyridine derivatives indicates that modifications at various positions can significantly enhance their biological activities. For instance:

  • Substituents at the 6-position have been linked to increased anticancer potency.
  • The presence of electron-withdrawing groups enhances antimicrobial activity.

Anticancer Study

A notable study published in Journal of Medicinal Chemistry explored the efficacy of this compound against human breast cancer cells. The results indicated an IC50 value of 12 µM with a mechanism involving apoptosis through caspase pathways.

Antimicrobial Investigation

In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. The findings revealed significant activity against both Staphylococcus aureus and Escherichia coli with MIC values indicating its potential as a therapeutic agent.

Anticonvulsant Research

Research conducted on the anticonvulsant properties showed that administration of the compound resulted in a dose-dependent reduction in seizure activity in animal models. This suggests a potential for development into a therapeutic for epilepsy.

Mechanism of Action

The mechanism of action of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Applications/Reactivity
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride Methyl (C5), sulfonyl chloride (C2) Sulfonyl chloride ~245.7 Sulfonamide synthesis, electrophilic substitution
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Isopropyl (C3), carboxylic acid (C2) Carboxylic acid 206.24 Intermediate for amide coupling
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride Phenyl (C2), amine (C3) Amine ~275.8 (estimated) Building block for kinase inhibitors
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate Sulfonate ester (C3), sulfonamide (aryl) Sulfonate ester ~370.4 (estimated) Anti-inflammatory agents

Key Differences

Reactivity :

  • The sulfonyl chloride group in the target compound enables direct nucleophilic displacement reactions (e.g., with amines to form sulfonamides), whereas carboxylic acid derivatives (e.g., compound in ) require activation (e.g., via DCC) for amide bond formation .
  • Compared to the amine-substituted analog (), the sulfonyl chloride exhibits higher electrophilicity but lower stability under aqueous conditions .

Synthetic Utility :

  • Sulfonyl chlorides are preferred for rapid derivatization in combinatorial chemistry, as seen in , where analogous sulfonyl chlorides reacted with pyridazine derivatives to yield bioactive sulfonates .
  • Carboxylic acid derivatives () are more suited for solid-phase peptide synthesis or metal-catalyzed cross-coupling .

Biological Activity :

  • Sulfonamide derivatives (e.g., ) often exhibit enhanced binding to enzymes like carbonic anhydrase or proteases, whereas amine-substituted imidazo-pyridines () are explored as kinase inhibitors due to their hydrogen-bonding capacity .

Physicochemical Properties :

  • The sulfonyl chloride group increases lipophilicity (logP ~1.5–2.0) compared to carboxylic acids (logP ~0.5–1.0), influencing membrane permeability .
  • Amine derivatives () are typically more water-soluble as hydrochloride salts .

Biological Activity

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazopyridine class, characterized by a fused ring system that contributes to its pharmacological potential. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁ClN₂O₂S
  • Molecular Weight : 214.65 g/mol

Biological Activity Overview

Imidazopyridine derivatives have been extensively studied for their broad spectrum of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Antimicrobial Activity

Research indicates that imidazopyridine derivatives exhibit potent antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives demonstrate MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial effect is attributed to the inhibition of biofilm formation and disruption of bacterial cell wall integrity .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against cancer cell lines. For example, derivatives have shown IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanisms : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest through interaction with specific molecular targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazopyridine derivatives:

SubstituentBiological ActivityComments
Methyl Group at Position 5Enhances antimicrobial and anticancer activityEssential for maintaining activity
Sulfonyl Chloride GroupCritical for binding interactions with target proteinsIncreases solubility and reactivity

These modifications can significantly influence the compound's efficacy and selectivity against various biological targets.

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated several imidazopyridine derivatives for their antimicrobial properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria .
  • Anticancer Efficacy :
    • Another research project focused on synthesizing new derivatives of imidazopyridines and assessing their cytotoxic effects on human cancer cell lines. The findings revealed that certain modifications led to improved potency compared to existing drugs .
  • In Vivo Studies :
    • Preliminary in vivo studies have shown promising results in animal models for both antimicrobial and anticancer applications, warranting further investigation into pharmacokinetics and toxicity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride?

  • Methodology: Microwave-assisted synthesis is a robust approach for imidazo[1,2-a]pyridine derivatives. For example, microwave reactions using trifluoroacetic acid (TFA) in methanol/water mixtures (1:2 v/v) under controlled temperatures (80–100°C) yield structurally similar compounds with high purity (66–67% yield) . Sulfonation can be achieved by reacting the imidazo[1,2-a]pyridine core with chlorosulfonic acid, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology: Use a combination of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and IR spectroscopy. For imidazo[1,2-a]pyridine analogs, key spectral markers include:

  • 1HNMR^1 \text{H} \text{NMR}: Protons on the methyl group (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) with coupling constants (e.g., J=7.5HzJ = 7.5 \, \text{Hz}) .
  • IR : Sulfonyl chloride stretching vibrations (~1370 cm1^{-1}) and imidazole ring absorption (~1600 cm1^{-1}) .

Q. What are the stability and storage requirements for this compound?

  • Methodology: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to moisture and heat, as decomposition occurs above 50°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl chloride group in cross-coupling reactions?

  • Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution pathways. The sulfonyl chloride’s electron-withdrawing nature lowers the LUMO energy (–2.1 eV), favoring nucleophilic attack at the 2-position. Validate predictions with experimental kinetic studies (e.g., reaction with amines or thiols) .

Q. What strategies mitigate competing side reactions during functionalization of the imidazo[1,2-a]pyridine core?

  • Methodology: Optimize reaction conditions:

  • Temperature: Lower temperatures (0–5°C) suppress ring-opening side reactions.
  • Catalysts: Use Pd(PPh3_3)4_4 (2 mol%) for Suzuki-Miyaura couplings, achieving >80% yield with aryl boronic acids .
  • Solvent: Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions .

Q. How can contradictory spectral data (e.g., unexpected 13C^{13} \text{C} NMR shifts) be resolved?

  • Methodology: Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, a 13C^{13} \text{C} shift at δ 120 ppm may correspond to C-3 of the imidazole ring, confirmed via HMBC correlations with adjacent protons . Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities.

Safety and Environmental Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodology:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all manipulations .
  • Spill Management: Neutralize spills with sodium bicarbonate (5% w/v) and adsorb with vermiculite. Collect waste in sealed containers for incineration .
  • Environmental Impact: The compound is toxic to aquatic life (EC50_{50} < 1 mg/L). Dispose via certified hazardous waste facilities .

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